1-Propyl-1,4-diazepane

CAS No.: 3619-74-7

Cat. No.: VC2357068

Molecular Formula: C8H18N2

Molecular Weight: 142.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3619-74-7 |

|---|---|

| Molecular Formula | C8H18N2 |

| Molecular Weight | 142.24 g/mol |

| IUPAC Name | 1-propyl-1,4-diazepane |

| Standard InChI | InChI=1S/C8H18N2/c1-2-6-10-7-3-4-9-5-8-10/h9H,2-8H2,1H3 |

| Standard InChI Key | GXRSWAZGYHZTSQ-UHFFFAOYSA-N |

| SMILES | CCCN1CCCNCC1 |

| Canonical SMILES | CCCN1CCCNCC1 |

Introduction

Physical and Chemical Properties

1-Propyl-1,4-diazepane possesses specific physical and chemical properties that are important for its applications and reactivity. The compound has a molecular formula of C8H18N2 and a molecular weight of 142.24 g/mol. At standard conditions, it exists as a solid .

Basic Identifiers and Properties

Table 1: Basic Identifiers and Properties of 1-Propyl-1,4-diazepane

| Property | Value |

|---|---|

| CAS Number | 3619-74-7 |

| Molecular Formula | C8H18N2 |

| Molecular Weight | 142.24 g/mol |

| IUPAC Name | 1-propyl-1,4-diazepane |

| Standard InChI | InChI=1S/C8H18N2/c1-2-6-10-7-3-4-9-5-8-10/h9H,2-8H2,1H3 |

| Standard InChIKey | GXRSWAZGYHZTSQ-UHFFFAOYSA-N |

| Canonical SMILES | CCCN1CCCNCC1 |

| MDL Number | MFCD09055331 |

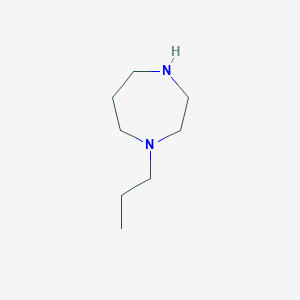

The compound's structure features a propyl group (-CH2CH2CH3) attached to one nitrogen atom in the seven-membered diazepane ring. This structural arrangement gives the molecule specific physicochemical properties that influence its reactivity and potential applications .

Structural Features

The seven-membered ring of 1-Propyl-1,4-diazepane contains two nitrogen atoms at positions 1 and 4. The nitrogen at position 1 is tertiary, bearing the propyl substituent, while the nitrogen at position 4 is secondary, bearing a hydrogen atom. This differential substitution pattern at the two nitrogen atoms results in distinct reactivity profiles, with the secondary amine nitrogen being more nucleophilic than the tertiary amine nitrogen .

The propyl substituent enhances the lipophilicity of the molecule compared to smaller alkyl derivatives, potentially affecting its pharmacokinetic properties and ability to cross biological membranes. The presence of the basic nitrogen atoms also makes the compound capable of forming salts with acids, which can be useful for modifying its solubility and bioavailability.

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 1-Propyl-1,4-diazepane. These methods offer different advantages in terms of yield, purity, and scalability.

Alkylation of 1,4-Diazepane

The most common and direct approach for synthesizing 1-Propyl-1,4-diazepane involves the alkylation of 1,4-diazepane with propyl halides or propyl tosylate under basic conditions . This reaction typically follows a nucleophilic substitution mechanism:

-

Reactants: 1,4-diazepane and propyl bromide, propyl chloride, or propyl tosylate

-

Conditions: Basic environment using sodium hydroxide, potassium carbonate, or similar bases

-

Solvent: Aprotic solvents such as dimethylformamide (DMF), acetonitrile, or ethanol

-

Temperature and Time: Often refluxed for several hours (typically 14 hours or more)

An example of this approach is documented where a mixture of 1,4-diazepane, n-propyl tosylate, and sodium carbonate in ethanol was refluxed for 14 hours under a nitrogen atmosphere. After cooling, the reaction mixture was filtered, and the solvent was removed under reduced pressure. The residue was mixed with water and extracted with diethyl ether to obtain the product, which was then converted to the corresponding hydrochloride salt and subsequently to free base form .

Modern Synthetic Approaches

Recent developments in synthetic methodology have introduced new routes to 1,4-diazepane derivatives, including approaches utilizing N-propargylamines as starting materials . These methods offer advantages in terms of atom economy and shorter synthetic pathways:

-

The reactions involve the transformation of propargyl groups through cyclization reactions to form the seven-membered diazepane ring

-

These approaches often employ transition metal catalysts to facilitate the cyclization process

-

The methods are characterized by high atom economy, meaning that most of the atoms from the starting materials are incorporated into the final product

Industrial Production Considerations

For industrial-scale production, continuous flow synthesis techniques are often preferred over batch processes. These methods offer several advantages:

-

Improved process control and reproducibility

-

Enhanced safety profiles for potentially hazardous reaction steps

-

Better heat transfer, especially for exothermic reactions

-

Simplified scale-up from laboratory to production scale

-

Reduced waste generation and increased efficiency

Chemical Reactions and Reactivity

The reactivity of 1-Propyl-1,4-diazepane is largely determined by the presence of the secondary and tertiary amine functionalities within its structure. These features enable the compound to participate in various chemical transformations.

Nucleophilic Reactions

As a secondary amine, the nitrogen at position 4 in 1-Propyl-1,4-diazepane is nucleophilic and can participate in various reactions:

-

Alkylation: Further alkylation of the secondary amine nitrogen can occur with alkyl halides or similar electrophiles

-

Acylation: Reaction with acyl chlorides or anhydrides to form amide derivatives

-

Carbonylation: Formation of carbamates or ureas through reaction with carbonyl compounds

Oxidation and Reduction

1-Propyl-1,4-diazepane can undergo oxidation and reduction reactions affecting the nitrogen atoms or introduced functional groups:

-

Oxidation: Formation of N-oxides at either nitrogen atom using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA)

-

Reduction: When functionalized with reducible groups (e.g., amides or imines), these can be reduced using agents like lithium aluminum hydride

Coordination Chemistry

The nitrogen atoms in 1-Propyl-1,4-diazepane can serve as ligands for coordination with metal ions:

-

The compound can form complexes with transition metals through coordination of the nitrogen lone pairs

-

These complexes may have applications in catalysis or as pharmaceutical agents

Tautomerism and Related Phenomena

In certain reaction conditions, especially for functionalized derivatives of 1,4-diazepanes, tautomeric equilibria can be observed . Although specific data for 1-Propyl-1,4-diazepane is limited, studies on related compounds suggest that such tautomeric behavior could influence its reactivity in specific reaction environments.

Biological Activities and Applications

Pharmacological Properties

The diazepane scaffold, including 1-Propyl-1,4-diazepane and its derivatives, has been investigated for various pharmacological properties due to its ability to interact with biological targets:

-

Enzyme Inhibition: Derivatives of 1,4-diazepane have shown inhibitory activity against enzymes such as Factor Xa (fXa), a serine protease involved in the coagulation cascade

-

Receptor Interactions: The diazepane structure can interact with various receptors in the central nervous system

-

Structure-Activity Relationships: The propyl substituent may enhance lipophilicity, potentially improving membrane permeability and bioavailability

Use as a Building Block in Medicinal Chemistry

1-Propyl-1,4-diazepane serves as a valuable building block in medicinal chemistry for creating more complex heterocyclic compounds with specific pharmacological properties. The presence of the basic nitrogen atoms and the unique seven-membered ring structure makes it an attractive scaffold for drug discovery programs.

The compound can be incorporated into larger molecular structures to:

-

Modulate physicochemical properties of drug candidates

-

Provide specific binding interactions with target proteins

-

Serve as a conformationally flexible linker between pharmacophoric groups

Comparison with Similar Compounds

Understanding the relationship between 1-Propyl-1,4-diazepane and structurally related compounds provides valuable insights into its unique properties and potential applications.

Comparison with Other 1,4-Diazepane Derivatives

Table 2: Comparison of 1-Propyl-1,4-diazepane with Related 1,4-Diazepane Derivatives

| Compound | Key Structural Difference | Notable Properties | Reference |

|---|---|---|---|

| 1-Ethyl-1,4-diazepane | Shorter alkyl chain (ethyl vs. propyl) | Anxiolytic properties | |

| 1-Methyl-1,4-diazepane | Smaller alkyl group (methyl vs. propyl) | Anticonvulsant effects | |

| Ethyl 1,4-diazepane-1-carboxylate | Contains carboxylate group instead of alkyl | Building block for pharmaceuticals | |

| 1-(2-Furoyl)-1,4-diazepane | Contains aromatic furoyl group | Antimicrobial activity |

The propyl group in 1-Propyl-1,4-diazepane enhances lipophilicity compared to methyl or ethyl derivatives, which may influence its pharmacokinetic properties and biological activity. The increased lipophilicity can affect the compound's ability to cross biological membranes and interact with lipid environments.

Comparison with Functionalized Derivatives

Various functionalized derivatives of 1-Propyl-1,4-diazepane have been synthesized and studied. These include:

-

1-(2,2-Difluoro-propyl)- diazepane: Contains fluorine atoms that can alter electronic properties and metabolic stability

-

Complex derivatives: Such as those containing additional heterocyclic systems like pyridine or oxadiazole moieties

These functionalized derivatives often show enhanced or altered biological activities compared to the parent compound, demonstrating the versatility of the diazepane scaffold in drug discovery.

Research and Industrial Applications

Role in Pharmaceutical Research

1-Propyl-1,4-diazepane has significant applications in pharmaceutical research as:

-

Intermediate in drug synthesis: Its structure makes it valuable for creating more complex pharmaceutical compounds

-

Reference compound: Used as a standard in studies of related molecules

-

Library component: Employed in the creation of compound libraries for high-throughput screening

Several patents mention 1-Propyl-1,4-diazepane as a component in pharmaceutical preparations or as an intermediate in the synthesis of bioactive compounds .

Future Research Directions

Based on current trends in heterocyclic chemistry and medicinal chemistry, future research on 1-Propyl-1,4-diazepane may focus on:

-

Development of novel synthetic routes with improved efficiency and sustainability

-

Exploration of new biological activities through systematic structure-activity relationship studies

-

Investigation of applications beyond pharmaceuticals, such as in catalysis or materials science

-

Computational studies to better understand conformational preferences and reactivity patterns

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume